ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate
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Description
Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C15H17N3O6S and a molecular weight of 367.38 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is substituted with ethyl, dimethyl, and nitrophenylsulfonyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved results, similar compounds have been used in various chemical reactions. For instance, indole derivatives, which share a similar heterocyclic structure, have been used in a variety of chemical reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (367.38) and molecular formula (C15H17N3O6S) . Further details about its melting point, boiling point, density, and other properties are not available in the retrieved results .Scientific Research Applications
Antiglaucoma Activity
Ethyl 3,5-dimethyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate derivatives have been synthesized and studied for their potential antiglaucoma activity. These compounds, including pyrazole carboxylic acid derivatives, have shown inhibitory effects on carbonic anhydrase isoenzymes, which are targets for antiglaucoma medications. The newly synthesized derivatives were found to be more potent inhibitors than both the parent compound and acetazolamide, a standard treatment for glaucoma (Kasımoğulları et al., 2010).
Molecular Interactions and Spectroscopic Analysis
A detailed study on the molecular interactions, spectroscopic analysis, and chemical reactivity of synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate has been conducted. This research focused on its geometrical, spectral, thermodynamic properties using DFT level of theory and experimental techniques like NMR, UV–Vis, and FT-IR spectroscopy. The study provided insights into the molecule's potential for forming heterocyclic compounds and its nonlinear optical (NLO) applications (Singh et al., 2013).
Corrosion Inhibition
Research into pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, has shown these compounds to be effective corrosion inhibitors for mild steel in industrial pickling processes. The inhibitors demonstrated high efficiency, with one exhibiting up to 98.8% efficiency at certain concentrations. The study combined experimental methods and quantum chemical calculations to elucidate the mechanisms of action (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-4-23-14(18)13-9(2)15-16(10(13)3)24(21,22)12-8-6-5-7-11(12)17(19)20/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYPNVUQKMRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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